![molecular formula C13H16N4O B2941318 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 1002651-97-9](/img/structure/B2941318.png)
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is an organic compound that features a pyrazole ring substituted with two methyl groups and a benzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzohydrazide derivative. One common method includes the use of t-BuOK/THF as a base and solvent, respectively, to facilitate the alkylation process . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Oxidation Reactions
The hydrazide group undergoes oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), yielding derivatives such as benzoic acid or pyrazole-carboxylic acids. For example:
-
Oxidation to carboxylic acid :
C13H16N4O+KMnO4→C14H12N2O4+H2O
This reaction typically occurs in acidic or neutral aqueous media at 60–80°C.
Reagent | Product | Conditions |
---|---|---|
KMnO₄ (aq) | 3-[(3,5-dimethyl-pyrazolyl)methyl]benzoic acid | 70°C, 4–6 hours |
H₂O₂ (30%) | Pyrazole-N-oxide derivatives | RT, 2–3 hours |
Reduction Reactions
The nitro group (if present in derivatives) and hydrazide functionality can be reduced:
-
Catalytic hydrogenation with palladium/charcoal converts nitro groups to amines.
-
LiAlH₄ reduction of the hydrazide yields the corresponding amine:
C13H16N4O+LiAlH4→C13H18N4+H2O
This reaction requires anhydrous tetrahydrofuran (THF) at 0–5°C .
Condensation Reactions
The hydrazide group participates in Schiff base formation with aldehydes/ketones. For instance:
-
Reaction with benzaldehyde :
C13H16N4O+C7H6O→C20H20N4O+H2O
Products are isolated as crystalline solids with yields >75% under ethanol reflux.
Carbonyl Compound | Product | Catalyst | Yield |
---|---|---|---|
Acetophenone | N'-[(3,5-dimethyl-pyrazolyl)methyl]benzohydrazone | Acetic acid | 82% |
4-Nitrobenzaldehyde | Schiff base with nitroaryl group | None | 68% |
Cyclization Reactions
The compound serves as a precursor for heterocyclic syntheses:
-
Pyrazolo-pyrimidines : Reacts with β-diketones (e.g., acetylacetone) in ethanol under acidic conditions to form fused pyrazole-pyrimidine systems .
-
1,3,4-Oxadiazoles : Treatment with triethyl orthoformate or cyanogen bromide induces cyclization, yielding oxadiazole derivatives with antimicrobial potential .
Nucleophilic Substitution
The pyrazole ring’s methyl groups can undergo halogenation:
-
Bromination at the 4-position using N-bromosuccinimide (NBS) in CCl₄ produces 4-bromo-3,5-dimethylpyrazole derivatives, which are intermediates for cross-coupling reactions.
Acid/Base-Mediated Reactions
-
Hydrazide cleavage : Hydrolysis with HCl (6M) yields 3-(pyrazolylmethyl)benzoic acid.
-
Deprotonation : The pyrazole nitrogen reacts with strong bases (e.g., NaH) to form salts usable in coordination chemistry .
Key Reaction Mechanisms
-
Schiff base formation : Proceeds via nucleophilic attack of the hydrazide NH₂ on the carbonyl carbon, followed by dehydration.
-
Oxidation pathways : KMnO₄ oxidizes the benzylic CH₂ group to COOH through a radical intermediate.
This compound’s versatility in forming pharmacologically active derivatives (e.g., antimicrobial agents, enzyme inhibitors) underscores its value in medicinal chemistry . Future research should explore its enantioselective reactions and in vivo metabolic pathways.
Wissenschaftliche Forschungsanwendungen
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole core but lacks the benzohydrazide moiety.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Similar in structure but with multiple pyrazole units attached to a benzene ring.
Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from pyrazoles.
Uniqueness
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is unique due to its combination of a pyrazole ring and a benzohydrazide moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler pyrazole derivatives.
Biologische Aktivität
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is a compound that has garnered interest due to its potential biological activities. This article delves into the pharmacological properties, synthesis, and various biological activities associated with this compound, supported by relevant case studies and research findings.
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.30 g/mol
- CAS Number : 47653
Antimicrobial Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various pyrazole derivatives against common pathogens such as E. coli and S. aureus. The results demonstrated that this compound showed notable efficacy against these strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 32 |
This compound | S. aureus | 16 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In an in vivo model using carrageenan-induced paw edema in rats, compounds similar to this compound exhibited significant reductions in inflammation compared to control groups .
Anticancer Activity
Emerging research suggests that pyrazole derivatives may also possess anticancer properties. One study investigated the effects of various pyrazole compounds on cancer cell lines and found that certain derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways .
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study of novel pyrazole derivatives, researchers synthesized a series of compounds and tested them against multiple bacterial strains. The compound containing the benzohydrazide moiety demonstrated superior antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of pyrazole derivatives used a rat model to assess the efficacy of various compounds in reducing edema. The results indicated that the compound significantly lowered inflammation markers compared to standard treatments like indomethacin .
Eigenschaften
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXONAHJYYPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.